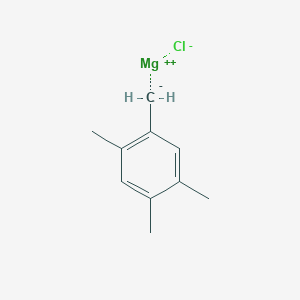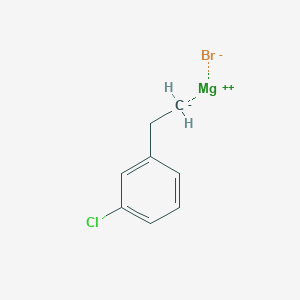
3-Chlorophenethylmagnesium bromide, 0.5M in tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenethylmagnesium bromide is a compound with a molecular weight of 243.81 . It is typically found in a liquid form . The IUPAC name for this compound is bromo [2- (3-chlorophenyl)ethyl]magnesium .
Synthesis Analysis
3-Chlorophenethylmagnesium bromide is a Grignard reagent . Grignard reagents are typically synthesized by reacting an alkyl or aryl halide with magnesium metal in an ether or tetrahydrofuran (THF) solvent .Molecular Structure Analysis
The InChI code for 3-Chlorophenethylmagnesium bromide is 1S/C8H8Cl.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q;;+1/p-1 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
As a Grignard reagent, 3-Chlorophenethylmagnesium bromide can participate in a variety of chemical reactions . For example, it can be used to synthesize 2,3-Di (o -chlorophenyl)buta-1,3-dienes by reacting with 1,4-dimethoxy 2-butyne in the presence of a copper (I) salt .Physical And Chemical Properties Analysis
3-Chlorophenethylmagnesium bromide is a liquid at room temperature . It has a density of 0.960 g/mL at 25 °C .Scientific Research Applications
Synthesis and Reactivity
Halogenated organomagnesium reagents, similar to 3-Chlorophenethylmagnesium bromide, are pivotal in organic synthesis, enabling the formation of complex molecules through various reaction pathways. For instance, the synthesis of halogenated tetraarylborates from dichlorophenylmagnesium bromides involves reactions with boron reagents, showcasing the reactivity and utility of such compounds in creating boron-containing derivatives for further chemical exploration and application (Anulewicz-Ostrowska et al., 2003).
Catalysis and Coupling Reactions
Organomagnesium compounds are instrumental in catalytic processes, particularly in coupling reactions that form carbon-carbon bonds, a fundamental step in the synthesis of various organic molecules. The copper-catalyzed conjugate addition of highly functionalized arylmagnesium compounds to enones, yielding significant yields, exemplifies the application of these reagents in catalysis and synthesis, suggesting a similar potential for 3-Chlorophenethylmagnesium bromide in facilitating such transformations (Varchi et al., 2000).
Nanoparticle Synthesis
The synthesis of nanoparticles, particularly thiol-capped gold nanoparticles, using organomagnesium reagents underscores the versatility of these compounds in materials science. The production of nanoparticles with controlled size and properties for various applications, including catalysis, electronics, and medicine, highlights the broader scientific research implications of organomagnesium reagents, potentially extending to 3-Chlorophenethylmagnesium bromide (Sugie et al., 2009).
Environmental and Analytical Applications
In environmental science, the study of the kinetics of chlorination in the presence of bromide, as well as the detection of bromate from disinfection processes, illustrates the relevance of halogenated compounds in understanding and addressing environmental challenges. These studies contribute to our knowledge of water treatment processes and the formation of by-products, which could be relevant for research involving 3-Chlorophenethylmagnesium bromide in similar environmental contexts (Abdallah et al., 2015); (Lee & Jang, 2017).
Mechanism of Action
Target of Action
3-Chlorophenethylmagnesium bromide is a Grignard reagent . Grignard reagents are powerful tools in organic chemistry for the formation of carbon-carbon bonds. The primary targets of this compound are typically electrophilic carbon atoms located within carbonyl groups (C=O) in molecules such as aldehydes, ketones, and esters .
Mode of Action
The mode of action of 3-Chlorophenethylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The negatively charged carbon atom in the Grignard reagent is highly nucleophilic and can form a new carbon-carbon bond by attacking the electrophilic carbon atom of the carbonyl group .
Biochemical Pathways
The use of 3-Chlorophenethylmagnesium bromide in biochemical pathways is primarily in the synthesis of larger organic molecules. For instance, it can be used to synthesize 2,3-Di(o-chlorophenyl)buta-1,3-dienes by reacting with 1,4-dimethoxy 2-butyne in the presence of a copper(I) salt . It can also react with 2-bromo-5-chlorothiophene-3-carbaldehyde to produce 2-Bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol .
Result of Action
The result of the action of 3-Chlorophenethylmagnesium bromide is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This can lead to the production of a wide range of compounds, including pharmaceuticals, polymers, and other chemical products .
Action Environment
The action of 3-Chlorophenethylmagnesium bromide is highly dependent on the environment. It is typically used in anhydrous (water-free) conditions and under an inert atmosphere to prevent reaction with water or oxygen . The temperature and solvent can also significantly influence the reaction rate and product yield .
Safety and Hazards
Future Directions
properties
IUPAC Name |
magnesium;1-chloro-3-ethylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZQEOKHASLEJX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC(=CC=C1)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)




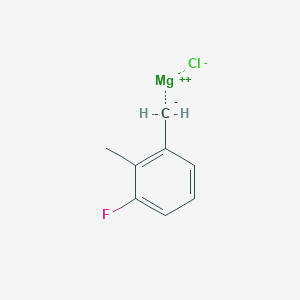
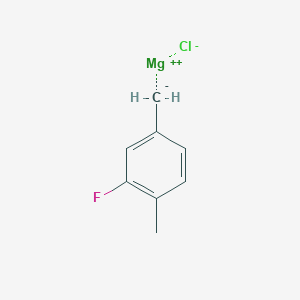
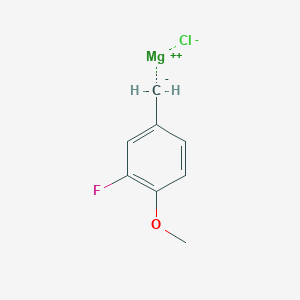

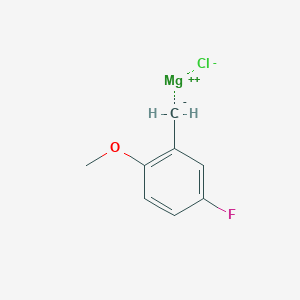
![3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333927.png)

